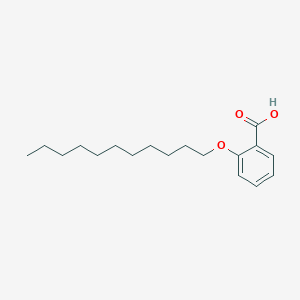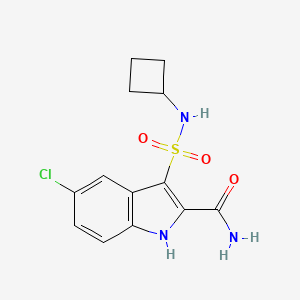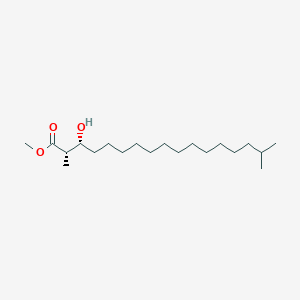![molecular formula C11H12ClNO4 B12529833 Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate CAS No. 691884-24-9](/img/structure/B12529833.png)
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate is an organic compound with the molecular formula C₁₀H₁₁ClNO₄. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxyimino group, and a phenoxyacetate moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate typically involves the reaction of 4-chlorobenzaldehyde oxime with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts.
化学反応の分析
Types of Reactions
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate.
Reduction: Formation of Ethyl {4-[hydroxyimino)methyl]phenoxy}acetate.
Substitution: Formation of Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate or Ethyl {4-[thiol(hydroxyimino)methyl]phenoxy}acetate.
科学的研究の応用
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and coatings with specific chemical properties.
作用機序
The mechanism of action of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of biological molecules. The phenoxyacetate moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
類似化合物との比較
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate can be compared with similar compounds such as:
Ethyl {4-[bromo(hydroxyimino)methyl]phenoxy}acetate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.
Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate:
Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate: Contains a nitro group, which can significantly change its reactivity and biological effects.
This compound is unique due to the presence of the chloro group, which imparts specific chemical reactivity and potential biological activity that distinguishes it from its analogs.
特性
CAS番号 |
691884-24-9 |
|---|---|
分子式 |
C11H12ClNO4 |
分子量 |
257.67 g/mol |
IUPAC名 |
ethyl 2-[4-(C-chloro-N-hydroxycarbonimidoyl)phenoxy]acetate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-16-10(14)7-17-9-5-3-8(4-6-9)11(12)13-15/h3-6,15H,2,7H2,1H3 |
InChIキー |
VJJCUXAEXWMLSG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


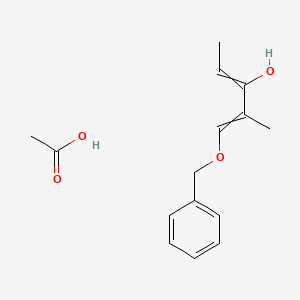
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
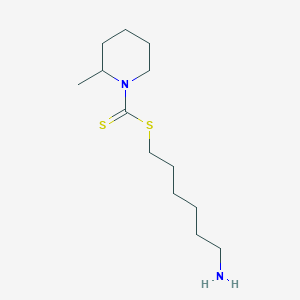
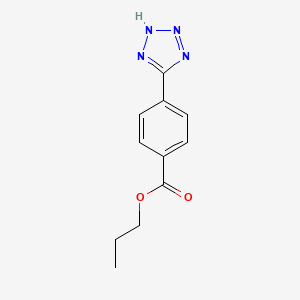
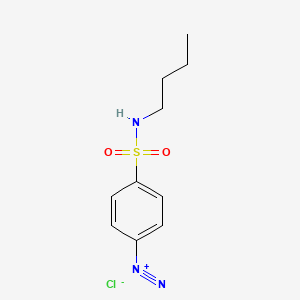

![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)


